Enitociclib
Overview
Description
Enitociclib is an experimental drug currently under investigation for its potential in treating various cancers. It is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in the regulation of transcriptional elongation and activation of transcription factors, including MYC . By inhibiting CDK9, this compound aims to downregulate the transcription of genes essential for cancer cell survival and proliferation .
Preparation Methods
The synthesis of enitociclib involves several steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The synthetic route typically involves:
Formation of the pyridine ring: This step includes the reaction of appropriate starting materials under specific conditions to form the pyridine ring structure.
Introduction of functional groups: Various functional groups, such as fluorine and methoxy groups, are introduced to the pyridine ring through substitution reactions.
Final assembly: The final compound is assembled by coupling the pyridine intermediates with other necessary components under controlled conditions
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Enitociclib undergoes several types of chemical reactions, including:
Substitution reactions: Introduction of functional groups such as fluorine and methoxy groups to the pyridine ring.
Oxidation and reduction reactions: These reactions may be involved in the formation of specific intermediates during the synthesis process.
Coupling reactions: The final assembly of this compound involves coupling reactions to combine different intermediates
Common reagents and conditions used in these reactions include:
Fluorinating agents:
Oxidizing and reducing agents: For oxidation and reduction steps.
Catalysts: To facilitate coupling reactions and improve reaction efficiency.
The major products formed from these reactions are the intermediates and the final this compound compound.
Scientific Research Applications
Enitociclib has shown promise in various scientific research applications, particularly in the field of oncology. Some of its key applications include:
Cancer treatment: This compound has demonstrated efficacy in preclinical models of MYC-driven cancers, such as diffuse large B-cell lymphoma and chronic lymphocytic leukemia
Mechanistic studies: Researchers use this compound to study the role of CDK9 in transcriptional regulation and its impact on cancer cell survival and proliferation
Combination therapies: This compound is being investigated in combination with other anti-cancer agents to enhance therapeutic efficacy and overcome resistance mechanisms
Mechanism of Action
Enitociclib exerts its effects by selectively inhibiting CDK9, a key regulator of transcriptional elongation. CDK9, in complex with cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA polymerase II and activates transcription . By inhibiting CDK9, this compound prevents the phosphorylation of RNA polymerase II, leading to the downregulation of transcription of genes essential for cancer cell survival, such as MYC and MCL1 . This results in cell cycle arrest and apoptosis, ultimately reducing tumor cell proliferation .
Comparison with Similar Compounds
Enitociclib is unique among CDK9 inhibitors due to its selectivity and potency. Similar compounds include:
Atuveciclib: Another CDK9 inhibitor with a similar mechanism of action but different chemical structure.
KB-0742: A CDK9 inhibitor that also targets transcriptional regulation in cancer cells.
Compared to these compounds, this compound has shown improved selectivity and efficacy in preclinical models, making it a promising candidate for further development .
Properties
IUPAC Name |
5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O2S/c1-27-17-8-13(20)3-4-14(17)15-9-19(24-10-16(15)21)25-18-7-12(5-6-23-18)11-28(2,22)26/h3-10,22H,11H2,1-2H3,(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCUMZWULWOUMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)CS(=N)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701110196 | |
Record name | (-)-5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(S-methylsulfonimidoyl)methyl]-2-pyridinyl]-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701110196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1610358-59-2 | |
Record name | (-)-5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(S-methylsulfonimidoyl)methyl]-2-pyridinyl]-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1610358-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(S-methylsulfonimidoyl)methyl]-2-pyridinyl]-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701110196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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